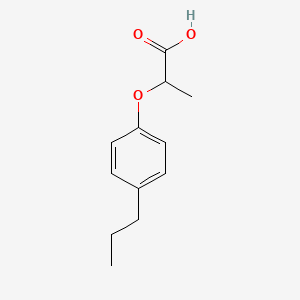

2-(4-Propylphenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-10-5-7-11(8-6-10)15-9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGAQLXZWYPDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25141-02-0 | |

| Record name | 2-(4-propylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry Approaches to 2 4 Propylphenoxy Propanoic Acid and Analogues

Established Synthetic Routes for Aryloxypropanoic Acid Scaffolds

The construction of the fundamental aryloxypropanoic acid structure can be approached through several well-established chemical transformations. These methods provide reliable pathways to the target molecule and its analogs.

Friedel-Crafts Reactions and Subsequent Chemical Transformations for Phenyl Derivatization

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877, provides a powerful tool for introducing substituents onto an aromatic ring. wikipedia.orgbeilstein-journals.orgnih.gov This electrophilic aromatic substitution can be categorized into two main types: alkylation and acylation. wikipedia.org

In the context of synthesizing precursors for 2-(4-propylphenoxy)propanoic acid, Friedel-Crafts acylation is particularly relevant. This reaction typically involves the use of an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to introduce an acyl group to the aromatic ring. wikipedia.orgnih.govsigmaaldrich.com For instance, the acylation of a suitably protected phenol (B47542) derivative could be a key step. The resulting ketone can then undergo further transformations, such as reduction, to yield the desired propyl substituent. One classic method for the synthesis of polycyclic aromatic hydrocarbons, the Haworth synthesis, incorporates Friedel-Crafts acylation. wikipedia.org

Alternatively, Friedel-Crafts alkylation can be employed to directly introduce an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. wikipedia.orgnih.gov However, this method can be prone to issues such as polysubstitution and carbocation rearrangements. Modern variations of the Friedel-Crafts reaction utilize a range of catalysts and starting materials, including the use of solid acids like zeolites in industrial applications. wikipedia.org

Etherification Methodologies for Phenoxy Moiety Construction

The formation of the ether linkage between the phenolic and propanoic acid moieties is a critical step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

A common approach for synthesizing aryloxypropanoic acids involves the alkylation of a phenol with a 2-halopropanoic acid or its ester under basic conditions. For example, the reaction of a phenol with S-2-chloropropionic acid in the presence of a base like sodium hydroxide (B78521) can yield the desired aryloxypropanoic acid. The choice of base is crucial, with sodium hydroxide being preferred for its efficiency in deprotonating the phenol while minimizing racemization. The reaction temperature is typically maintained between 50-70°C to balance reaction speed and the formation of side products.

Phase-transfer catalysis has also been employed to facilitate the synthesis of related compounds like 2-(4-methoxyphenoxy)-propionic acid. google.com This technique utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to shuttle the phenoxide from an aqueous phase to an organic phase where it can react with the alkyl halide. google.com This method can improve reaction rates and yields by bringing the reactants into closer contact.

Recent advancements in etherification include copper-catalyzed cross-coupling reactions of phenols with vinyl halides to form aryl-vinyl ethers. organic-chemistry.org While not directly applicable to the synthesis of this compound, these newer methods highlight the ongoing development in ether bond formation.

Hydrolysis and Esterification for Carboxylic Acid Formation

The final step in many synthetic routes to this compound involves the formation of the carboxylic acid group. This is often achieved through the hydrolysis of a corresponding ester precursor.

Ester Hydrolysis:

Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under either acidic or basic conditions. savemyexams.comchemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. savemyexams.comchemguide.co.uklibretexts.orglibretexts.org To drive the reaction towards completion, a large excess of water is typically used. chemguide.co.uklibretexts.orglibretexts.org For example, 2-(4-acetoxyphenoxy)propanoic acid can be hydrolyzed by refluxing in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid. prepchem.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction where the ester is heated with a strong base like sodium hydroxide. savemyexams.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com This process yields the salt of the carboxylic acid and an alcohol. savemyexams.comlibretexts.orgmasterorganicchemistry.com Subsequent acidification of the reaction mixture with a strong acid is necessary to protonate the carboxylate salt and obtain the free carboxylic acid. savemyexams.comlibretexts.org This method is often preferred due to its irreversible nature and the ease of separating the products. chemguide.co.uk

Esterification:

Conversely, if the synthesis starts with the carboxylic acid, it may be converted to an ester for purification or to be used in subsequent reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. savemyexams.com Other methods include the use of reagents like diazomethane, pentafluorobenzyl bromide (PFBBr), or boron trifluoride in methanol. acs.orgnih.gov

Stereoselective Synthesis of Enantiomeric Forms of this compound

The biological activity of many chiral molecules is often associated with a specific enantiomer. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound is of significant interest.

Chiral Auxiliary-Based Approaches

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. researchgate.net A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral aryloxypropanoic acids, lactamides derived from (S)-lactic acid have been used as chiral auxiliaries. researchgate.net The esterification of the racemic acid with the chiral auxiliary can lead to a diastereomeric mixture that can be separated. The stereoselectivity of this process can be influenced by the choice of solvent and the specific lactamide (B1674226) used. researchgate.net For example, high diastereoselectivities (up to 98% de) have been achieved using piperidine-, morpholine-, pyrrolidine-, and 4-methylpiperazine-derived lactamides. researchgate.net

Another example involves the use of Evans oxazolidinones. nih.gov In this approach, an aldol (B89426) reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chloroacetyloxazolidinone can be used to establish the desired stereochemistry. nih.gov

Asymmetric Catalysis in Propanoic Acid Synthesis

Asymmetric catalysis offers a more efficient approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large amount of the desired enantiomer.

For the synthesis of optically active 2-aryloxypropanoic acids, rhodium-catalyzed asymmetric hydroformylation of aryl vinyl ethers has been investigated. acs.org This reaction introduces a formyl group and a hydrogen atom across the double bond, creating a chiral center. The use of chiral ligands, such as (S,R)-Binaphos, can induce enantioselectivity in the hydroformylation step, leading to the formation of chiral 2-aryloxyaldehydes. acs.org These aldehydes can then be oxidized to the corresponding carboxylic acids. While initial reports showed moderate enantioselectivity, newer ligand systems have achieved high enantioselectivities (up to 99% ee). acs.org

Another approach involves the use of biocatalysts. For instance, Candida cylindracea lipase (B570770) has been used for the enantioselective esterification of 2-phenoxypropionic acid. The enantioselectivity of the enzyme can be influenced by the reaction solvent, with polar solvents like acetonitrile (B52724) favoring the (R)-enantiomer.

Enantiomeric Resolution Techniques for Racemic Mixtures

The synthesis of this compound typically results in a racemic mixture, a 50:50 combination of its two enantiomers. As enantiomers can exhibit different biological activities, their separation, or resolution, is a critical step in many applications. Several techniques are employed for the resolution of racemic aryloxypropanoic acids.

One common approach is direct chiral chromatography , where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). researchgate.net These CSPs are designed to interact differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. For aryloxypropionic acids, polysaccharide-based CSPs such as Chiralcel OD-H and Chiralpack AD have proven effective under normal-phase HPLC conditions. researchgate.net Other specialized CSPs, like those derived from (18-crown-6)-2,3,11,12-tetracarboxylic acid or N-3,5,6-trichloro-2,4-dicyanophenyl-L-α-amino acids, have also been successfully used for the baseline resolution of these compounds. nih.govnih.gov For instance, the direct resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) was achieved using an Enantiopac (α1-acid glycoprotein) chiral HPLC column. nih.gov

Another method involves the formation of diastereomers . In this strategy, the racemic acid is reacted with a single, pure enantiomer of a chiral resolving agent, such as a chiral amine like (R)‑1‑phenylethylamine. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional methods like fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure, resolved enantiomers of the original acid. libretexts.org

Kinetic resolution offers a dynamic alternative for separating enantiomers. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. A novel method for 2-aryloxypropanoic acids involves enantioselective esterification. researchgate.netclockss.org In this process, the racemic acid is reacted with an achiral alcohol in the presence of a chiral acyl-transfer catalyst, such as (+)-benzotetramisole ((+)-BTM), and an activating agent like pivalic anhydride. researchgate.netclockss.org The catalyst preferentially esterifies one enantiomer, leaving the other enantiomer as the unreacted carboxylic acid. This allows for the separation of the optically active ester and the remaining optically active acid with high enantioselectivity. researchgate.net

| Resolution Technique | Method | Chiral Agent/Stationary Phase | Reference |

| Direct Chromatography | HPLC | Chiralcel OD-H, Chiralpack AD | researchgate.net |

| Direct Chromatography | HPLC | Crown ether-derived CSP | nih.gov |

| Direct Chromatography | HPLC | Brush-type CSPs | nih.gov |

| Diastereomer Formation | Fractional Crystallization | Chiral amines (e.g., (R)-1-phenylethylamine) | libretexts.org |

| Kinetic Resolution | Enantioselective Esterification | (+)-Benzotetramisole ((+)-BTM) | researchgate.netclockss.org |

Industrial Scale Synthesis Methodologies for Aryloxypropanoic Acids

The large-scale production of aryloxypropanoic acids necessitates methodologies that are not only efficient and high-yielding but also cost-effective and environmentally conscious. The Williamson ether synthesis is a foundational reaction, typically involving the nucleophilic displacement of a halide from an α-halo-propionate by an aroxide ion. unive.it However, for industrial applications, significant process optimization is required. Key strategies include the use of phase-transfer catalysis and continuous-flow processes to enhance productivity and safety. acs.orgias.ac.in One-pot procedures, such as the direct mono-C-methylation of methyl aryloxyacetates in an autoclave using dimethyl carbonate as both reagent and solvent, represent an approach to streamline production and minimize waste. unive.it

Application of Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in industrial synthesis for facilitating reactions between reactants located in separate, immiscible phases (e.g., a solid and a liquid, or an aqueous and an organic liquid). ias.ac.in In the synthesis of aryloxypropanoic acids, PTC enables the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent (e.g., an α-chloropropionate). ias.ac.ingoogle.com This circumvents the need for harsh, anhydrous conditions or expensive polar aprotic solvents. researchgate.net

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts. ias.ac.in They form a lipophilic ion pair with the phenoxide anion, shuttling it into the organic phase for the reaction to proceed. This approach has been successfully applied to the synthesis of the herbicide Mecoprop (B166265), where solid potassium carbonate was used as the base, demonstrating a solid-liquid PTC system. ias.ac.in An industrial method for producing 2-(4-methoxyphenoxy)-propionic acid utilizes PTC to transfer the newly formed product into the organic phase in real-time, which shifts the reaction equilibrium forward, resulting in yields exceeding 90% at moderate temperatures (40–60°C) and significantly reduced reaction times (0.5–1.5 hours). google.com Furthermore, gas-liquid phase-transfer catalysis has been developed as a continuous-flow method, offering advantages for large-scale, automated production. acs.org

| Catalyst | Type of PTC | Reactants | Base | Reference |

| Tetrabutylammonium bromide (TBAB) | Solid-Liquid | 4-chloro-2-methyl phenol, Methyl-2-chloropropionate | K2CO3 | ias.ac.in |

| Tetrabutylammonium bromide (TBAB) | Liquid-Liquid | p-hydroxyanisole, 2-chloropropionic acid | NaOH | google.com |

| Polyethylene glycol (PEG-600) | Liquid-Liquid (Microwave) | Phenols, Ethyl chloroacetate | K2CO3 | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving optimal yield and purity on an industrial scale requires meticulous control and optimization of various reaction parameters. nih.gov This process moves beyond simple trial-and-error, often employing statistical methods like Design of Experiments (DoE) to systematically identify the most influential factors. nih.govprismbiolab.com

Key parameters for optimization in aryloxypropanoic acid synthesis include:

Catalyst Selection and Concentration: The choice of phase-transfer catalyst is crucial. For instance, in one study, TBAB provided a perfect balance of lipophilicity and structure, giving higher conversion rates than catalysts that were either less lipophilic (TEAB) or sterically hindered. ias.ac.in

Solvent: The solvent system affects reactant solubility and reaction rates. While polar aprotic solvents like DMF can be effective, PTC allows for the use of less hazardous and less expensive non-polar solvents like toluene. ias.ac.inresearchgate.net

Temperature: Reactions are optimized to run at the lowest possible temperature that still provides a reasonable reaction rate, reducing energy consumption and minimizing side reactions. The use of PTC has been shown to lower reaction temperatures from over 100°C to a more manageable 40-60°C range. google.com

Reactant Ratio: Adjusting the molar ratio of reactants, such as the phenoxide to the alkylating agent, is critical for maximizing the conversion of the limiting reagent and minimizing unreacted starting materials. rsc.org

pH Control: Purity is significantly enhanced through controlled post-reaction workup. For example, after synthesis, the product can be extracted and then purified by repeated acid-base recrystallization. This involves dissolving the crude acid product in a basic solution, washing away neutral impurities, and then re-precipitating the pure acid by adjusting the pH to 1–3 with a strong acid, a process that can yield purities of up to 99.5%. google.com

Synthesis of Structural Analogues and Related Compounds of this compound

The synthesis of structural analogues of this compound is a key area of research, driven by the desire to modulate its physical, chemical, and biological properties. Modifications typically focus on two main areas: the phenoxy ring and its substituents, and the alkyl chain attached to it.

Modifications on the Phenoxy Ring and Para-Substituents

Altering the substituents on the phenoxy ring can significantly impact the molecule's properties. ontosight.ai Synthetic strategies often involve starting with a differently substituted phenol or introducing new functional groups to the aromatic ring through electrophilic substitution reactions.

Examples of such modifications include:

Halogenation: Introducing halogen atoms like chlorine, bromine, or fluorine onto the phenoxy ring is a common modification. ontosight.ai For example, 2-(4-halogenated phenoxy) propionic acid can be prepared by reacting 2-phenoxypropionic acid with a halogenating agent. google.com The synthesis of complex analogues like 2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid demonstrates the attachment of entire substituted aryl groups. drugbank.com

Nitro Groups: The introduction of a nitro group (–NO2) is another modification used to probe structural effects, as seen in the synthesis of 2-(2-chloro-4-nitrophenyl)propanoic acid. researchgate.net

Other Aryl Groups: More complex analogues can be constructed by linking other aromatic systems to the phenoxy group, creating biaryl ether structures. mdpi.com

| Modification Type | Example Compound/Structure | Synthetic Approach | Reference |

| Halogenation | 2-(4-bromophenoxy) propionic acid | Reaction of 2-phenoxypropionic acid with NBS | google.com |

| Dihalogenation | 2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid | Williamson ether synthesis with 2,4-dichlorophenol (B122985) derivative | drugbank.com |

| Nitro- and Halo-substitution | 2-(2-chloro-4-nitrophenyl)propanoic acid | Synthesis from corresponding substituted phenol | researchgate.net |

| Fluoro-substitution | 2-{4-[(7-chloro-2-quinoxalinyl)oxy]-3-fluorophenoxy}propionic acid | Synthesis starting from a fluorinated phenoxy linker | nih.gov |

Alterations of the Propyl Chain Length and Branching

Modifying the length and branching of the para-alkyl substituent provides a means to fine-tune the molecule's lipophilicity and steric profile. nih.gov The synthesis of these analogues typically involves a Friedel-Crafts-type reaction or starting with a different para-substituted alkylbenzene.

A general and efficient method involves the Friedel-Crafts reaction between an alkylbenzene (such as toluene, ethylbenzene, or isobutylbenzene) and ethyl 2-chloro-propionate, catalyzed by anhydrous aluminum chloride. google.com The resulting ethyl 2-(4-alkylphenyl) propionate (B1217596) intermediate is then hydrolyzed to yield the final 2-(4-alkylphenyl) propanoic acid. google.com This provides a straightforward route to a variety of analogues with different chain lengths.

Introducing branching to the chain is also of interest. While complex mixtures can result from some isomerization reactions, targeted synthetic methods can be employed. uni-oldenburg.de Furthermore, modifications can be made to the propionic acid side chain itself. For instance, adding an extra methyl group at the C2 position of the propionic acid moiety results in the corresponding isobutyric acid analogue, a structural change that has been explored in related complex molecules. nih.gov

Derivatization and Functionalization of the Propanoic Acid Moiety

The propanoic acid moiety of this compound serves as a versatile anchor for a variety of chemical transformations. The carboxylic acid group, with its reactive hydroxyl and carbonyl functionalities, allows for the synthesis of a wide array of derivatives, including esters, amides, and alcohols. These modifications can significantly alter the compound's physicochemical properties and are crucial for developing analogues with tailored characteristics. The primary strategies for functionalization focus on esterification, amidation, and reduction of the carboxyl group.

Esterification

Esterification is a fundamental derivatization reaction for carboxylic acids. In the context of this compound and its analogues, this is typically achieved through acid-catalyzed reaction with an alcohol. The general esterification reaction is both slow and reversible, often requiring a catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas to proceed at a practical rate. chemguide.co.uk The process involves heating the carboxylic acid with an alcohol, which leads to the formation of an ester and water. chemguide.co.uk

A patented process for preparing esters of the related 2-(4-hydroxyphenoxy)-propionic acid involves reacting the acid with two to ten equivalents of an alcohol at temperatures between 20°C and 150°C. google.com This method is applicable to a wide range of alcohols, including C1-C18 alkyls and C2-C8 alkynyls, demonstrating the versatility of the esterification process for this class of compounds. google.com

The structure of the alcohol also plays a critical role due to steric hindrance. The reactivity follows the order: primary > secondary > tertiary alcohols. researchgate.net

Table 1: Interactive Data on the Influence of Temperature on Propanoic Acid Conversion

This table shows the conversion percentage of propanoic acid to n-propyl propanoate at different temperatures over time. The reaction was conducted with a propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20. ceon.rs

| Reaction Time (minutes) | Conversion at 35°C (%) | Conversion at 45°C (%) | Conversion at 55°C (%) | Conversion at 65°C (%) |

| 30 | 42.3 | 59.8 | 75.1 | 85.6 |

| 60 | 60.5 | 74.2 | 86.3 | 92.4 |

| 120 | 78.9 | 87.5 | 92.8 | 95.8 |

| 210 | 83.7 | 91.1 | 95.1 | 96.9 |

Table 2: Interactive Data on the Influence of Alcohol Structure on Esterification Yield

This table illustrates the effect of different alcohols on the yield of the corresponding ester after 210 minutes of reaction with propanoic acid at 45°C. researchgate.net

| Alcohol | Alcohol Type | Ester Yield (%) |

| Ethanol | Primary | 88.2 |

| 1-Propanol | Primary | 91.1 |

| 2-Propanol | Secondary | 74.5 |

| 1-Butanol | Primary | 91.7 |

Amidation

The conversion of the carboxylic acid group to an amide represents another key functionalization pathway. This transformation typically involves reacting the carboxylic acid with a primary or secondary amine. The direct reaction is often inefficient and requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

A common strategy involves the formation of a mixed carbonic carboxylic anhydride intermediate. researchgate.net Studies on the amidation of 3-phenylpropanoic acid have shown that this method can produce amides in high yields (66-96%) without significant racemization. researchgate.net This approach would be directly applicable to this compound for the synthesis of its N-substituted amide derivatives. For example, the reaction with an amine in the presence of a chloroformate can proceed through a mixed anhydride, which then reacts with the amine to form the desired amide. researchgate.net The synthesis of various 2-phenylpropionic acid derivatives as potential dual COX inhibitory-antibacterial agents also highlights the utility of forming amide-like structures from the propanoic acid moiety. nih.gov

Reduction

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(4-propylphenoxy)propan-1-ol. This transformation adds a new reactive hydroxyl group, opening pathways for further derivatization, such as etherification or esterification at the newly formed primary alcohol site.

The most common and effective reagent for the reduction of carboxylic acids is lithium tetrahydridoaluminate (LiAlH₄), also known as lithium aluminum hydride. chemguide.co.uk The reaction is typically carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, at room temperature. chemguide.co.uk The process occurs in two conceptual stages: an initial reduction to an aldehyde, which is immediately further reduced to the primary alcohol. It is not possible to stop the reaction at the aldehyde stage with a powerful reducing agent like LiAlH₄. chemguide.co.uk Following the reduction, the resulting complex aluminum salt is treated with a dilute acid (e.g., sulfuric acid) to hydrolyze it and liberate the final alcohol product. chemguide.co.uk

Structure Activity Relationship Sar Studies of 2 4 Propylphenoxy Propanoic Acid and Derivatives

Influence of Phenoxy Moiety Substituents on Biological and Chemical Activities

Substituents on the phenoxy ring of 2-phenoxypropanoic acid derivatives play a pivotal role in modulating their activity. The type, position, and number of these substituents can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

The position of alkyl groups on the phenoxy ring significantly affects the stereochemical properties and, consequently, the biological recognition of 2-aryloxypropanoic acids. Studies involving the kinetic resolution of these acids through enantioselective esterification have revealed distinct positional effects. For instance, the presence of a methyl or chloro substituent at the ortho-position of the phenoxy group leads to high enantiomeric excesses and selectivity factors (s-values). clockss.org In contrast, substitutions at the meta- or para-positions have a much less pronounced effect on stereoselectivity when compared to the unsubstituted 2-phenoxypropanoic acid. clockss.org

This trend was demonstrated in a study where various substituted phenoxypropanoic acids were separated. The results, summarized in the table below, show that ortho-substituted compounds consistently yielded higher selectivity factors, indicating a greater degree of chiral discrimination by the catalytic system. clockss.org This suggests that the steric bulk introduced at the ortho-position creates a more defined three-dimensional structure that is more readily differentiated by chiral environments. However, introducing substituents at both ortho-positions, as in 2-(2,6-dichlorophenoxy)propanoic acid, can diminish this selectivity compared to mono-substituted or ortho, para-disubstituted analogues. clockss.org

Table 1: Effect of Substituent Position on Stereochemical Selectivity Data sourced from a study on the kinetic resolution of 2-aryloxypropanoic acids. The selectivity factor 's' indicates the ratio of reaction rates for the two enantiomers; a higher value signifies greater chiral discrimination. clockss.org

| Compound | Substituent(s) | Position(s) | Selectivity Factor (s) |

| 2-Phenoxypropanoic acid | -H | - | 16 |

| 2-(2-Chlorophenoxy)propanoic acid | -Cl | ortho | 82 |

| 2-(3-Chlorophenoxy)propanoic acid | -Cl | meta | 17 |

| 2-(4-Chlorophenoxy)propanoic acid | -Cl | para | 14 |

| 2-(2-Methylphenoxy)propanoic acid | -CH₃ | ortho | 41 |

| 2-(3-Methylphenoxy)propanoic acid | -CH₃ | meta | 16 |

| 2-(4-Methylphenoxy)propanoic acid | -CH₃ | para | 12 |

Halogen and hydroxyl substitutions on the phenoxy ring are critical determinants of potency, particularly for herbicidal phenoxypropanoic acids. For the related phenoxyacetic acids, activity in pineapple flower induction was generally found only in compounds substituted at the 4-position (para), with a halogen being a requirement in most active cases. uchicago.edu This highlights the importance of substitution at this specific position.

Further studies have confirmed that the addition of specific groups can enhance biological activity. The introduction of a hydroxyl group, as in the conversion of 2-phenoxypropanoic acid to (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), or the addition of chlorine atoms, as in Dichlorprop (B359615), enhances herbicidal efficacy. The development of potent grass-killer herbicides, such as those in the quinoxalinyloxy phenoxy propanoic acid class, also involved strategic substitutions on the phenoxy ring, often with halogens or trifluoromethyl groups at the para position. clockss.orgscispace.com These electronegative groups can influence the molecule's electronic distribution and its ability to bind to target enzymes.

Stereochemical Influence on Molecular Recognition and Activity

2-Phenoxypropanoic acids possess a chiral center at the alpha-carbon of the propanoic acid moiety, meaning they can exist as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-configurations. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, interacting differently with each enantiomer. This frequently results in one enantiomer being significantly more potent or responsible for the desired biological effect, while the other may be less active or even inactive. nih.govag.gov

The difference in biological activity between the enantiomers of phenoxypropanoic acid derivatives is well-documented across various applications, from herbicides to pharmaceuticals.

Herbicides : For many phenoxyalkanoic acid herbicides, such as Mecoprop (B166265) (2-(4-chloro-2-methyl-phenoxy)propanoic acid) and Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), only the (R)-enantiomers are herbicidally active. clockss.orgnih.gov The (S)-enantiomer generally shows lower efficacy. It is estimated that the active (R)-isomers of compounds like 2-(2,4,5-trichlorophenoxy)propanoic acid have approximately twice the biological activity of the racemic mixtures. ag.gov

PPAR Agonists : In the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the stereochemical preference can be reversed. For certain aryloxy-propanoic acid derivatives designed as PPARα agonists, the (S)-enantiomer can be significantly more potent. In one case, the (S)-isomer was found to be approximately 110-fold more potent than its (R)-counterpart. unil.ch Similarly, for other phenylpropanoic acid-based PPAR agonists, potent activity was observed only in the (S)-configuration. researchgate.net

Antitumor Agents : For the antitumor agent XK469, a 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid analog, both the (R) and (S) isomers exhibit cytotoxicity, but the (R)-isomer is the more potent of the two. researchgate.net

Table 2: Comparative Potency of (R)- and (S)-Enantiomers This table summarizes the observed stereochemical preferences for different classes of phenoxypropanoic acid derivatives.

| Compound Class | Example Compound | More Potent Enantiomer | Biological Activity | Reference(s) |

| Herbicides | Mecoprop, Dichlorprop | R | Herbicidal | clockss.orgnih.gov |

| PPARα Agonists | (S)-2-(naphthalen-2-yloxy)-3-phenylpropanoic acid | S | Receptor Activation | unil.ch |

| Antitumor Agents | XK469 | R | Cytotoxicity | researchgate.net |

| PPARα/δ Agonists | TIPP-401 | S | Receptor Activation | nih.gov |

The molecular basis for the differential activity of enantiomers lies in the specific, three-dimensional interactions between the chiral ligand and its biological target, such as an enzyme's active site or a receptor's binding pocket. researchgate.net

Structural and modeling studies of enantiospecific enzymes that degrade phenoxypropanoic acid herbicides provide a clear picture of this chiral discrimination. For example, the enzymes RdpA and SdpA are strictly enantiospecific, converting only the (R) or (S) enantiomer of dichlorprop, respectively. nih.gov Homology models show that the active sites of these enzymes contain specific amino acid residues that create a precisely shaped pocket. For RdpA, which acts on the (R)-enantiomer, residues such as Val80 and Leu83 interact with the methyl group, while an Ile106/Gly107 pair helps position the phenoxy ring. nih.gov In SdpA, which acts on the (S)-enantiomer, different residues (e.g., Ala72, Gly97) create a complementary environment. The presence of a bulky residue in one enzyme can cause steric hindrance that prevents the "wrong" enantiomer from binding productively. nih.gov

A similar mechanism is observed in nuclear receptors. In PPARα, the more potent (S)-enantiomer of a ligand was shown to form stable hydrogen bonds with residues Ser280 and His440, and a strong hydrophobic interaction with Leu453, which stabilizes the ligand's association with a key alpha-helix (H11). unil.ch In contrast, the less active (R)-enantiomer forms a less stable bond with His440 and loses the stabilizing interaction with Leu453, likely due to steric hindrance from its methyl group. unil.ch This demonstrates that precise positioning and the absence of steric clashes are essential for high-potency binding, a feat achieved by only one of the two enantiomers. Thermodynamic data further suggest that chiral recognition is primarily controlled by the interaction between the anionic (deprotonated carboxylate) form of the acid and the biological target. researchgate.net

Role of the Propyl Chain in Ligand-Target Interactions

The alkyl chain substituent on the phenoxy ring, such as the n-propyl group in 2-(4-propylphenoxy)propanoic acid, plays a fundamental role in the molecule's interaction with its biological target, primarily through hydrophobic interactions. The ligand-binding domains of many target proteins, particularly nuclear receptors like PPARs, contain large, predominantly hydrophobic pockets designed to accommodate lipid-based endogenous ligands. nih.govnih.gov

Optimization of Aliphatic Chain Length for Specific Activities

The length and composition of the aliphatic side chains in phenoxypropanoic acid derivatives are pivotal for their interaction with biological targets. Research on analogous structures, such as 2-(p-chlorophenoxy)propionic acid analogues, has demonstrated that the distance between key functional groups significantly impacts activity.

Studies involving analogues that bear a second chlorophenoxy group attached to the chiral carbon via an alkyl chain have provided clear evidence of this principle. The potency of these compounds as inhibitors of the CLC-1 chloride channel was found to be highly dependent on the length of this separating alkyl chain. For instance, an analogue where a second phenoxy group is separated from the chiral center by an alkyl chain of three methylenic groups was found to be a potent inhibitor. nih.gov In contrast, a similar derivative with only one methylenic group in the linker was 40-fold less potent. nih.gov This suggests that an optimal distance between the two phenoxy moieties is required for maximal binding affinity, likely to correctly span two hydrophobic pockets within the target's binding site. nih.gov

This concept of an optimal chain length is a recurring theme in SAR studies. In a different context, research on 6-N-acyltriciribine analogues as anti-HIV agents identified an N-heptanoyl group as having the ideal carbon chain length for activity. nih.gov These findings underscore the general principle that the length of aliphatic chains must be precisely calibrated to maximize favorable interactions within a specific receptor environment.

Table 1: Impact of Aliphatic Chain Linker Length on CLC-1 Channel Inhibition by 2-(p-chlorophenoxy)propionic Acid Analogs

| Derivative Description | Linker Length (Methylene Units) | Relative Potency |

|---|---|---|

| Analog 1 | 1 | Low (40-fold less potent than Analog 2) nih.gov |

| Analog 2 | 3 | High (KD = 4.3 ± 0.8 μM) nih.gov |

Conformational Analysis of the Alkyl Side Chain in Binding

The three-dimensional arrangement, or conformation, of the alkyl side chain is as critical as its length. The spatial orientation of the molecule, dictated by its chiral center and the rotational freedom of its bonds, determines how well it fits into a receptor's binding site. nih.gov

For phenoxypropionate derivatives, the active site must accommodate both the hydrophobic phenoxy ring and the polar propanoic acid group. nih.gov Docking studies on related enzymes show that the carboxylate group of the propanoic acid moiety typically interacts with polar residues, such as serine and arginine, while the phenoxy ring settles into a hydrophobic pocket. nih.gov The ether oxygen may also form hydrogen bonds. nih.gov

The conformation of the propanoic acid side chain itself is also significant. Studies on similar molecules have described a fully extended "trans" conformation for the side chain, which orients it nearly perpendicular to the aromatic ring. scispace.com This extended conformation can be crucial for positioning the terminal carboxylic acid group for essential interactions within the active site. The substitution on the chiral carbon (the α-carbon of the propanoic acid) is also detrimental if the group is too bulky; replacing the methyl group with a larger n-propyl or phenyl group has been shown to decrease activity. nih.gov This indicates that the binding pocket has specific steric constraints around the chiral center, and the alkyl side chain's conformation must comply with these limitations for effective binding.

Structure-Based Design Principles for Novel Analogues

Building on SAR insights, structure-based design aims to create new molecules with enhanced therapeutic properties. This involves using knowledge of the target's three-dimensional structure to design compounds that bind with higher affinity and specificity.

Rational Design Strategies for Enhanced Specificity and Potency

Rational design focuses on making specific, targeted modifications to a lead compound to improve its performance. A key strategy involves introducing new functional groups that can form additional favorable interactions with the target protein. For example, the discovery that adding a second phenoxy group to 2-(p-chlorophenoxy)propionic acid via a three-carbon linker dramatically increased binding affinity is a prime example of successful rational design. nih.gov This modification allowed the molecule to engage with a second hydrophobic pocket in the binding site, significantly stabilizing the drug-receptor complex. nih.gov

Other rational design strategies include:

Modifying the Aromatic Ring: Substitution on the phenyl ring can modulate hydrophobic and electronic properties, fine-tuning the interaction with the binding pocket.

Altering the Acidic Head Group: The carboxylic acid is often a key pharmacophoric feature, but modifying its acidity or replacing it with other acidic isosteres can alter binding and pharmacokinetic properties. nih.gov

Stereochemistry Control: Since biological targets are chiral, synthesizing single enantiomers of a drug can lead to greater potency and reduce potential off-target effects associated with the less active or inactive enantiomer. nih.gov

The ultimate goal is to develop novel analogues that are more efficacious and safer than existing compounds. nih.gov

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. pharmacophorejournal.com A pharmacophore model acts as a 3D template, highlighting the spatial relationships between features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.govpharmacophorejournal.com

There are two main approaches to generating pharmacophore models:

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules to deduce the common chemical features that are essential for their activity. nih.govnih.gov

Structure-Based Modeling: When the crystal structure of the target protein is available, the model is built by analyzing the key interaction points within the ligand-binding domain. nih.govmedsci.org This approach can identify features within the binding cavity that would favor interactions with potential ligands. nih.gov

For compounds like this compound, which are often ligands for nuclear receptors like PPARγ, a typical pharmacophore model includes a small polar region (the acidic head group) and an extended hydrophobic region (the phenoxy and propyl groups). nih.gov These models serve as 3D search queries for screening large chemical databases (virtual screening) to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.govmedsci.org This process significantly narrows the field of potential candidates for synthesis and biological testing, accelerating the discovery of novel and potent analogues. nih.govpharmacophorejournal.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(p-chlorophenoxy)propionic acid |

| (R)-mecoprop |

| (S)-mecoprop |

| 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop) |

| 2-(4-chloro-2-methyl-phenoxy)propanoic acid (mecoprop) |

| Triciribine |

Computational Chemistry and Theoretical Investigations of 2 4 Propylphenoxy Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation, providing a detailed understanding of a molecule's electronic structure and reactivity. d-nb.info These calculations are fundamental to predicting molecular properties and behavior. arabjchem.org

Molecular Orbital (MO) theory is a sophisticated model that describes electrons in a molecule as being delocalized over the entire structure in molecular orbitals, rather than being confined to individual atomic bonds. solubilityofthings.combrsnc.in This approach is particularly effective for explaining the electronic properties of molecules with conjugated systems, like the benzene (B151609) ring in 2-(4-propylphenoxy)propanoic acid. libretexts.org

By combining atomic orbitals, MO theory generates a set of molecular orbitals with distinct energy levels. libretexts.org The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons in a reaction. For this compound, the HOMO is likely distributed over the electron-rich phenoxy group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. arabjchem.orgeurjchem.com

Analysis of the HOMO and LUMO can predict sites of electrophilic and nucleophilic attack, providing insights into potential reaction mechanisms. researchgate.net For instance, the paramagnetism of molecular oxygen is a classic example of a property successfully explained by MO theory where other models fail. libretexts.org

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. nih.gov Density Functional Theory (DFT) is a highly effective and widely used quantum chemical method for this purpose, balancing computational cost with accuracy. chemrxiv.orgmdpi.com

DFT methods model the electron correlation by using the electron density as the fundamental variable. d-nb.info A typical DFT-based conformational analysis workflow for this compound would involve:

Initial Structure Generation: Creating an initial 3D structure of the molecule.

Geometry Optimization: Using a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to systematically search the potential energy surface for all possible conformations by rotating the molecule's single bonds. arabjchem.orgmdpi.com The process finds the geometries that correspond to energy minima.

Energy Calculation: Calculating the relative energies of all identified stable conformers to determine the most stable, or ground-state, conformation. eurjchem.com

Vibrational Frequency Analysis: Confirming that the optimized structures are true energy minima (not transition states) by ensuring all calculated vibrational frequencies are real. chemrxiv.org

This analysis reveals the preferred spatial arrangement of the propyl group, the phenoxy ether linkage, and the propanoic acid side chain, which is crucial for understanding how the molecule fits into a biological receptor. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdrugdesign.org It is a key tool in drug discovery for predicting the activity of new molecules and optimizing lead compounds. researchgate.netmdpi.com

The development of a robust QSAR model is a systematic process. mdpi.com For derivatives of this compound, this would involve synthesizing a series of related compounds and measuring their biological activity (e.g., IC₅₀ values). nih.gov

The typical steps for building a QSAR model are:

Data Set Preparation: A dataset of molecules with known activities is collected. This set is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to generate an equation that links the descriptors to the biological activity. nih.govmdpi.com

Model Validation: The model's statistical significance and predictive ability are rigorously tested using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set (pred_r²). nih.govrsc.org

A statistically significant QSAR model can then be used to predict the activity of newly designed derivatives before they are synthesized, saving time and resources. rsc.org

Table 1: Example of Statistical Parameters for a 2D-QSAR Model for Phenylpropanoic Acid Derivatives This table is a hypothetical representation based on typical QSAR studies.

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.8725 | Indicates the goodness of fit for the training set. nih.gov |

| q² (Cross-validated r²) | 0.7957 | Measures the internal predictive ability of the model. nih.gov |

| pred_r² (External validation) | 0.8136 | Measures the model's ability to predict the activity of an external test set. nih.gov |

| F-test | 15.45 | Indicates the statistical significance of the regression model. |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. rjptonline.org They can be categorized based on their dimensionality: 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric or electrostatic fields). drugdesign.org The goal in QSAR is to find the descriptors that have the strongest correlation with biological activity. researchgate.net

For a class of compounds like this compound derivatives, important descriptors might include:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule.

Electronic Descriptors: These relate to the distribution of electrons, such as dipole moment and polarizability, which influence how the molecule interacts with a receptor. nih.gov

Steric/Geometrical Descriptors: These describe the size and shape of the molecule, which are critical for binding to a specific site. mdpi.com

Lipophilicity Descriptors (e.g., LogP): This measures the molecule's affinity for fatty versus aqueous environments, affecting its absorption and distribution.

Identifying these key descriptors provides valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the rational design of more potent compounds. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies This table lists common descriptors and the properties they represent.

| Descriptor Class | Example Descriptor | Property Represented |

| Electronic | SsOHcount | Count of hydroxyl groups, influencing hydrogen bonding. nih.gov |

| Electronic | SddsN (nitro) count | Count of nitro groups, affecting electronic and polar properties. nih.gov |

| Topological | SsClcount | Count of single-bonded chlorine atoms, affecting lipophilicity and size. nih.gov |

| Electrostatic | VAMP octupole ZZY | A measure of the molecule's electron affinity and susceptibility to nucleophilic attack. mdpi.com |

| Steric | SpMAD_Dzs | A 2D descriptor related to the molecule's mass distribution and size. nih.gov |

| Thermodynamic | MLFER_S | A descriptor related to the molecule's polarizability and ability to engage in solute-solvent interactions. nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein receptor. nih.govnih.gov

Molecular Docking predicts the preferred binding orientation and affinity of a ligand within a receptor's active site. mdpi.com The process involves:

Preparing the 3D structures of both the ligand and the receptor protein.

Using a docking program (e.g., AutoDock) to systematically sample many possible binding poses of the ligand within the receptor's binding pocket. mdpi.com

Scoring each pose based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted as the most likely binding mode. mdpi.com

The results provide information on binding affinity (e.g., docking score or estimated inhibition constant, Ki) and key intermolecular interactions like hydrogen bonds and hydrophobic contacts. semanticscholar.org

Molecular Dynamics (MD) simulations are then often used to refine the docking results and assess the stability of the predicted ligand-receptor complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This provides a dynamic view of the complex, revealing the flexibility of the protein and the stability of the ligand's binding pose. nih.govmdpi.com A stable complex in an MD simulation lends higher confidence to the binding mode predicted by docking. semanticscholar.orgnih.gov

Prediction of Ligand-Protein Binding Modes

The prediction of how a ligand orients itself within the active site of a protein is a critical first step in computational drug design. This process, known as molecular docking, calculates the preferred binding geometry and affinity of a ligand to a target protein. For this compound, there is a lack of available data from such predictive studies. The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that would govern its binding to proteins like SIRT2 or EGFR have not been computationally elucidated.

Investigation of Binding Site Interactions (e.g., SIRT2, EGFR)

Understanding the precise interactions between a ligand and the amino acid residues of a protein's binding pocket is crucial for assessing its potential as an inhibitor or modulator. In the context of SIRT2, a key enzyme implicated in cellular regulation and various diseases, and EGFR, a receptor tyrosine kinase critical in cell proliferation and cancer, no computational studies have been published that detail the binding site interactions of this compound. Research on other inhibitors for these targets is extensive, yet this particular compound remains uninvestigated.

Ligand Conformational Dynamics within Simulated Biological Environments

Molecular dynamics (MD) simulations provide a virtual window into the dynamic nature of a ligand within a biological environment, such as in complex with a protein or solvated in water. These simulations can reveal the flexibility of the ligand, changes in its conformation upon binding, and the stability of the ligand-protein complex over time. For this compound, there are no published MD simulation studies. Consequently, its conformational dynamics, structural stability when interacting with biological targets, and the energetic landscape of its binding remain unknown from a computational standpoint.

While computational chemistry stands as a powerful tool to accelerate drug discovery and to provide deep molecular insights, it appears that the scientific community has not yet applied these methods to investigate the potential of this compound. The absence of such research means that its profile as a potential ligand for SIRT2, EGFR, or other biologically relevant proteins is entirely speculative at this time. Future computational and experimental studies are warranted to explore the properties and potential applications of this compound.

Analytical Methodologies for 2 4 Propylphenoxy Propanoic Acid

Chromatographic Separation Techniques

The analysis of 2-(4-Propylphenoxy)propanoic acid relies heavily on chromatographic methods, which are essential for separating the compound from complex matrices and for determining its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification.

Method Development: A typical approach for method development involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A C18 or similar stationary phase is commonly used. researchgate.netpensoft.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. researchgate.netnih.gov Adjusting the pH is crucial as it affects the ionization state of the carboxylic acid group, thereby influencing its retention time. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve the desired separation. researchgate.net Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance, often around 220-230 nm for phenoxy-containing structures. researchgate.netresearchgate.net

Validation: Once developed, the HPLC method must be validated to ensure it is suitable for its intended purpose. chromatographyonline.com Validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographyonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. lcms.cz

Table 1: Example HPLC Method Parameters for Propanoic Acid Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0-3.5) researchgate.netnih.gov |

| Elution Mode | Isocratic or Gradient researchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min researchgate.netnih.gov |

| Column Temperature | 30 - 45 °C researchgate.netlcms.cz |

| Detection | UV at 225 nm researchgate.net or Fluorescence (Excitation: 220 nm, Emission: 285 nm) nih.gov |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a carboxylic acid, is polar and has low volatility, making it unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. researchgate.netsigmaaldrich.com

The most common derivatization strategy for carboxylic acids is esterification. This process replaces the acidic proton of the carboxyl group with an alkyl or silyl (B83357) group. sigmaaldrich.com Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to form PFB esters, which are highly electron-capturing and thus suitable for sensitive detection by an electron capture detector (ECD). researchgate.net Another widely used technique is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) convert the carboxylic acid to its corresponding silyl ester. researchgate.netsigmaaldrich.com The resulting derivatives are significantly more volatile and exhibit better chromatographic peak shapes. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., HP-INNOWAX) and detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS). chrom-china.com

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two enantiomers (R and S forms). As the biological activity of such compounds often resides in only one enantiomer, methods to separate and quantify the individual enantiomers are crucial. ntu.edu.tw Chiral chromatography is the primary technique used for this purpose.

Chiral separation can be achieved by HPLC using a chiral stationary phase (CSP). These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Several types of CSPs have proven effective for separating enantiomers of phenoxypropanoic acids:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA, are widely used. ntu.edu.twdaicelchiral.com The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and inclusion complexation into the chiral cavities of the polysaccharide structure. ntu.edu.tw

Protein-based CSPs: Columns like Enantiopac, which uses α1-acid glycoprotein (B1211001) as the chiral selector, can resolve racemic phenoxypropanoic acids directly. nih.gov

Macrocyclic glycopeptide CSPs: Teicoplanin-based columns are effective for the chiral separation of aryloxyphenoxypropanoic acids without derivatization. nih.gov

Alternatively, chiral separation can be performed using a chiral mobile phase additive, where a chiral selector, such as a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin), is added to the mobile phase. nih.govnih.gov This forms transient diastereomeric complexes with the enantiomers in solution, allowing for their separation on a standard achiral column.

Table 2: Examples of Chiral Separation Conditions for Phenoxypropanoic Acids

| Chiral Selector/Column | Mobile Phase | Analyte Type | Reference |

|---|---|---|---|

| CHIRALPAK® IA | n-hexane / ethanol (B145695) / trifluoroacetic acid (93 / 7 / 0.1) | 2-(4-Hydroxyphenoxy)propionic acid | daicelchiral.com |

| Chiralcel OD | Hexane/Isopropanol | 2-(Phenoxy)propionate derivatives | ntu.edu.tw |

| Teicoplanin CSP | Not specified | 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid | nih.gov |

| Enantiopac (α1-acid glycoprotein) | Not specified | 2-(4-chloro-2-methylphenoxy)propanoic acid | nih.gov |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 mM ammonium (B1175870) formate (B1220265) (pH 5) | Phenoxy acid herbicides | nih.gov |

Spectrophotometric and Spectroscopic Quantification Methods

Spectroscopic techniques provide alternative and complementary methods for the quantification and identification of this compound.

UV-Vis Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the phenyl ring in this compound gives it a characteristic UV absorbance profile. For similar compounds like ibuprofen (B1674241), the maximum absorbance (λmax) is typically observed around 222 nm. researchgate.netnih.gov

Quantification is based on the Beer-Lambert law, which states that for a given wavelength, the absorbance of a solution is directly proportional to its concentration. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. hitachi-hightech.com The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The method is often used for dissolution studies and for the assay of the pure substance or in simple formulations. nih.gov

Table 3: UV-Vis Spectrophotometry Parameters for Quantification

| Parameter | Description |

|---|---|

| Principle | Beer-Lambert Law (A = εbc) |

| Solvent | Phosphate buffer, methanol, or ethanol researchgate.netnih.gov |

| Typical λmax | ~222 nm (based on analogues) researchgate.netnih.gov |

| Quantification | Based on a calibration curve of absorbance vs. concentration hitachi-hightech.com |

| Application | Assay of pure substance, quantification in simple matrices |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is a unique fingerprint of the molecule. docbrown.info

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. The broadness is due to intermolecular hydrogen bonding between the carboxylic acid molecules. docbrown.infodocbrown.info

C-H Stretch (Alkyl and Aromatic): Absorptions for C-H stretching in the propyl group and on the aromatic ring typically appear between 3100 and 2850 cm⁻¹.

C=O Stretch (Carbonyl): A very strong and sharp absorption peak characteristic of the carbonyl group in the carboxylic acid will be present in the range of 1725-1700 cm⁻¹. docbrown.infodocbrown.info

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions corresponding to the C-O stretching of the ether linkage and the carboxylic acid would be visible in the 1300-1000 cm⁻¹ region.

Aromatic Ring Bends: Peaks corresponding to the C=C stretching within the aromatic ring occur around 1600-1450 cm⁻¹, and out-of-plane C-H bending bands in the 900-690 cm⁻¹ region can indicate the substitution pattern of the benzene (B151609) ring.

The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the "fingerprint region." docbrown.info The complex pattern of peaks in this area is unique to each molecule and can be used for definitive identification by comparing the sample spectrum to that of a known standard. googleapis.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic/Alkyl | C-H Stretch | 3100 - 2850 | Medium to Strong |

| Carbonyl (C=O) | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid |

| 3-[4-(2-methylpropyl)phenyl]propanoic acid |

| Ibuprofen |

| Pentafluorobenzyl bromide (PFBBr) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| 2-(4-chloro-2-methylphenoxy)propanoic acid |

| 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid |

| 2-(4-Hydroxyphenoxy)propionic acid |

| Hydroxypropyl-β-cyclodextrin |

| α1-acid glycoprotein |

| Teicoplanin |

Reference Standards and Purity Assessment

This compound, also known by synonyms such as 2-(4-n-propylphenyl)propionic acid, serves a critical dual function in pharmaceutical quality control. veeprho.com It is recognized primarily as a process-related impurity and potential degradation product of Ibuprofen. veeprho.comajpamc.com Consequently, its detection and quantification are essential for ensuring the safety and efficacy of the final drug product. To facilitate this, highly characterized, high-purity versions of the compound are manufactured and used as pharmaceutical reference standards.

These reference standards are essential for a variety of analytical applications, including but not limited to, pharmaceutical release testing, method development, and quality control (QC) analyses. sigmaaldrich.comsigmaaldrich.comsynzeal.com Certified pharmaceutical secondary standards of this compound provide a convenient and cost-effective alternative to in-house working standards for pharmaceutical laboratories. sigmaaldrich.comsigmaaldrich.com The availability of such standards is crucial for companies submitting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), as well as for the ongoing commercial production of Ibuprofen. veeprho.comsynzeal.com

The purity assessment of a candidate batch of this compound intended for use as a reference standard is a comprehensive process. While a purity of 99.5% or higher is generally desirable for a reference substance, the fundamental requirement is that the material possesses a degree of purity adequate for its intended analytical use. who.int The assessment involves a suite of analytical methods designed to identify the substance and determine its purity by quantifying any impurities present. who.int

| Attribute | Details | Reference |

|---|---|---|

| Chemical Name | This compound | synzeal.com |

| Synonyms | 2-(4-n-Propylphenyl)propionic acid; p-Propylhydratropic Acid | veeprho.com |

| CAS Number | 3585-47-5 | lgcstandards.com |

| Molecular Formula | C₁₂H₁₆O₂ | veeprho.com |

| Molecular Weight | 192.15 g/mol | veeprho.com |

| API Family | Ibuprofen | sigmaaldrich.comlgcstandards.com |

| Product Type | Impurity, Pharmaceutical Secondary Standard, Certified Reference Material | sigmaaldrich.comsigmaaldrich.comlgcstandards.com |

The qualification and certification of this compound as a reference material is a formal process that establishes its suitability for its intended analytical purpose. This process ensures that the material is authentic and has a well-defined purity. pharmaguideline.com

A certifying body, typically a pharmacopoeial committee or a national drug regulatory authority, formally approves the substance based on a comprehensive evaluation of analytical testing results. who.int Reference standards are categorized as either primary or secondary. A primary reference substance, such as one from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), is considered to have the highest quality and is often accepted without requiring comparison to another standard. who.intwho.int A secondary reference substance, often called a working standard, is qualified by demonstrating its traceability to a primary reference substance. who.int

Suppliers of this compound reference standards provide materials that comply with major pharmacopoeias, including USP, EP, and the British Pharmacopoeia (BP). veeprho.com The manufacturing and qualification processes are often performed under internationally recognized quality systems. For instance, some reference materials are produced by manufacturers accredited to ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories, and ISO 17034, which outlines the requirements for reference material producers. lgcstandards.comlgcstandards.com

A crucial part of the certification is the accompanying documentation. Each reference standard is supplied with a Certificate of Analysis (CofA), which details the tests performed to confirm its identity and purity. lgcstandards.comlgcstandards.com For some highly characterized materials, a detailed Structure Elucidation Report (SER) is also provided, ensuring its accuracy and reliability for analytical applications. veeprho.com This documentation is vital for regulatory submissions and for maintaining a robust quality system within a pharmaceutical laboratory. synzeal.compharmaguideline.com

| Standard/Guideline | Description | Reference |

|---|---|---|

| Pharmacopoeial Standards (USP, EP, BP) | Provide specifications for the identity, purity, and quality of drug substances, excipients, and impurities. Reference standards from these bodies are often considered primary standards. | veeprho.comajpamc.comwho.int |

| ISO/IEC 17025 | General requirements for the competence of testing and calibration laboratories. Accreditation demonstrates a laboratory's technical ability to produce precise and accurate test data. | lgcstandards.comwho.intlgcstandards.com |

| ISO 17034 | General requirements for the competence of reference material producers. Accreditation ensures that reference materials are produced with demonstrated competence. | lgcstandards.comlgcstandards.com |

| WHO Guidelines | Provide a framework for the establishment, maintenance, and distribution of chemical reference substances, distinguishing between primary and secondary standards. | who.intwho.int |

| ICH Guidelines | Harmonized guidelines for the pharmaceutical industry, including specifications for impurities in new drug substances and products, which necessitates the use of qualified impurity standards. | pharmtech.combiopharmaconsultinggroup.com |

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. ajpamc.com This is a critical requirement mandated by various regulatory authorities to ensure the safety and quality of pharmaceutical products. ajpamc.com this compound is a known related substance to Ibuprofen and must be monitored as part of the drug's impurity profile. veeprho.com

The control of impurities is achieved through the development and validation of specific analytical methods. For Ibuprofen and its related substances, high-performance liquid chromatography (HPLC) is a commonly employed technique. ajpamc.comsigmaaldrich.comnih.gov An HPLC method, often based on pharmacopoeial procedures like those in the British Pharmacopoeia or United States Pharmacopeia, is developed to separate the main active pharmaceutical ingredient (API), Ibuprofen, from its various impurities, including this compound. ajpamc.comsigmaaldrich.com

The method utilizes a chromatographic column, such as a C18 column, and a specific mobile phase to achieve separation. sigmaaldrich.com Detection is typically performed using a UV detector set at a wavelength where the compounds absorb light, such as 220 nm. sigmaaldrich.comingentaconnect.com The method is validated to ensure it is fit for its purpose, assessing parameters like linearity, precision, accuracy, and resolution between adjacent peaks. ajpamc.comsigmaaldrich.com Using a qualified reference standard of this compound, analysts can accurately identify its corresponding peak in the chromatogram of an Ibuprofen sample and quantify its concentration, ensuring it does not exceed the specified limits set by regulatory bodies. ajpamc.com

Environmental Fate and Degradation Studies of Aryloxypropanoic Acids

Abiotic Degradation Pathways